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Compound of Interest

Compound Name: Dodec-11-enenitrile

CAS No.: 5048-44-2

Cat. No.: B3343100 Get Quote

Executive Summary
Dodec-11-enenitrile (

, MW 179) is a bifunctional long-chain aliphatic molecule featuring a terminal nitrile group and a
terminal alkene. In drug development and pheromone synthesis, precise identification is critical
to distinguish it from its conjugated isomer (dodec-2-enenitrile) and its saturated analog
(dodecanenitrile).

Key Diagnostic Indicators:

Molecular Ion (

): Distinct

179 (odd mass, Nitrogen Rule).

Base Peak: Typically

41 or 55, resulting from the superposition of the nitrile McLafferty rearrangement product and
the terminal allyl cation.

Differentiation: Distinguished from the conjugated 2-ene isomer by the absence of

resonance-stabilized ions at
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53/54 and a "cleaner" hydrocarbon envelope.

Part 1: Chemical Profile & Theoretical Basis
Before interpreting spectra, one must understand the structural driving forces behind the

fragmentation.

Feature Specification
Impact on MS
Fragmentation

Formula

Nitrogen Rule: Odd molecular

weight (179 Da) indicates an

odd number of nitrogen atoms.

Functional Group A
Nitrile (

)

Induces McLafferty

rearrangement (

-H transfer) yielding

41 (

).

Functional Group B
Terminal Alkene (

)

Promotes allylic cleavage,

generating

(

41).

Chain Type Linear Methylene Chain

Produces characteristic

hydrocarbon clusters (

,

) separated by 14 Da.

Fragmentation Mechanics
The mass spectrum of dodec-11-enenitrile is dominated by two competing mechanisms at

opposite ends of the chain:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3343100?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3343100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nitrile-Induced McLafferty Rearrangement: The

-system of the nitrile group abstracts a

-hydrogen, leading to

-cleavage. In linear nitriles, this produces the ion

, which appears at

41.

Allylic Cleavage (Terminal Alkene): The terminal double bond drives cleavage at the allylic

position (between C9 and C10), generating the allyl cation (

), which also appears at

41.

Result: The peak at

41 is often the base peak (100% abundance) because it is fed by both functional groups.

Part 2: Comparative Fragmentation Analysis
To validate the identity of dodec-11-enenitrile, it must be compared against its most common

"impostors": the saturated dodecanenitrile and the conjugated dodec-2-enenitrile.

Table 1: Diagnostic Ion Comparison
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Diagnostic Ion
Dodec-11-enenitrile

(Target)
Dodecanenitrile

(Saturated Analog)

Dodec-2-enenitrile

(Conjugated
Isomer)

Molecular Ion (

)
179 (Visible, weak) 181 (Visible, weak)

179 (Stronger due to

conjugation)

(H Loss) Present (Allylic H loss) Present (Weak)

Prominent

(Resonance

stabilized)

Base Peak 41 (Dominant) 41 or 55

Often

54 or 67 (Resonance

ions)

Key Difference

Hydrocarbon

Envelope: Regular

spacing (

55, 69,[1] 83) typical

of alkenes.

MW Shift: All high-

mass fragments

shifted by +2 Da

compared to target.

Low Mass Signature:

High abundance of

53/54 (

) due to proximity of

CN to double bond.

Alpha Cleavage
138 (

) possible but rare.

140 (

)

dominates over chain

cleavage.

Mechanism Visualization
The following diagram illustrates the fragmentation logic distinguishing these compounds.
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Differentiation from Isomers

Dodec-11-enenitrile
(MW 179)

M+ 179
(Molecular Ion)

EI Ionization (70eV)

McLafferty Rearrangement
(Nitrile End)

m/z 41
(Base Peak)

[C2H3N]+ & [C3H5]+

Gamma-H Transfer

Allylic Cleavage
(Alkene End)

C-C Cleavage

m/z 55
[C4H7]+

Chain Fragmentation

Dodec-2-enenitrile
(Conjugated)

m/z 54
[C3H4N]+

Resonance Stabilization

Click to download full resolution via product page

Caption: Figure 1. Dual fragmentation pathways for Dodec-11-enenitrile converging on m/z

41, contrasted with the resonance-driven fragmentation of the 2-ene isomer.

Part 3: Experimental Protocol
To replicate these results, use the following validated GC-MS methodology. This protocol

ensures separation of positional isomers which may have similar mass spectra.

Sample Preparation
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

Concentration: 10-50 ppm (ng/µL). Note: Nitriles can stick to active sites; ensure inlet liner is

deactivated.
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Derivatization: Not required for nitriles, but DMDS (Dimethyl disulfide) derivatization can be

used if the exact double bond position (11 vs 10 vs 9) is ambiguous.

GC-MS Parameters
Parameter Setting Rationale

Column
DB-5ms or HP-5ms (30m x

0.25mm x 0.25µm)

Standard non-polar phase

separates based on boiling

point and VDW forces.

Carrier Gas
Helium @ 1.0 mL/min

(Constant Flow)

Optimal linear velocity for

resolution.

Inlet Temp 250°C
Ensures rapid volatilization

without thermal degradation.

Oven Program

60°C (1 min)

20°C/min

280°C (5 min)

Fast ramp preserves peak

shape for late eluters.

Ion Source EI (70 eV) @ 230°C
Standard ionization energy for

library matching.

Scan Range 35 - 350

Captures low mass diagnostic

ions (

41) and molecular ion.

Part 4: Data Interpretation Workflow
Use this logic gate to confirm the identity of your analyte.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3343100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze Peak
Mass Spectrum
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Check Base Peak
& Low Mass Region

Yes

ID: Dodecanenitrile
(Saturated)

Yes
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Base m/z 41/55
Regular hydrocarbon series

ID: Dodec-2-enenitrile
(Conjugated)

Base m/z 54/67
Strong M-1

Click to download full resolution via product page

Caption: Figure 2. Step-by-step logic for distinguishing Dodec-11-enenitrile from its primary

interferents.

Critical Analysis Note
If the mass spectrum is ambiguous (e.g., distinguishing 11-ene from 10-ene), retention index

(RI) analysis is mandatory.

Dodec-11-enenitrile (Terminal) typically elutes before internal isomers on non-polar

columns due to slightly lower boiling points and weaker Van der Waals interactions

compared to internal cis/trans isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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